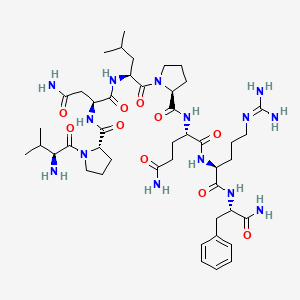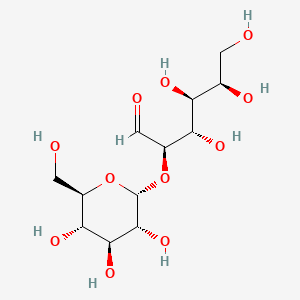
2-O-(alpha-D-Glucopyranosyl)-D-galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-O-(alpha-D-Glucopyranosyl)-D-galactose” is a stable derivative of L-ascorbic acid (L-AA), which has been widely used in food and cosmetics industries . It is an excellent substitute for L-AA, and can not only maintain stable properties but also produce L-AA by α-glucosidase, which can exert the normal physiological functions of L-AA .
Synthesis Analysis
In a study, site saturation mutagenesis was performed on the −3 (R44, D86, S90, and D192) and −6 subsite (Y163, G175, G176, and N189) of Bacillus stearothermophilus NO2 cyclodextrin glucosyltransferase to enhance its specificity for the donor substrate maltodextrin for 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) preparation . The AA-2G yields produced by the mutants S90D, G176H, and S90D/G176H were 181, 171, and 185 g/L, respectively .
Molecular Structure Analysis
The molecular structure of “2-O-(alpha-D-Glucopyranosyl)-D-galactose” is complex and involves several key residues at positions 191 and 255 of the cyclodextrin glucosyltransferase . These residues are crucial for the difference in substrate specificity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-O-(alpha-D-Glucopyranosyl)-D-galactose” are complex and involve several enzymes, including α-glucosidase, cyclodextrin glycosyltransferase (CGTase), amylase, sucrose phosphorylase, and α-isomaltosyl glucosaccharide-forming enzyme . CGTase is considered the most suitable enzyme for AA-2G synthesis due to its excellent substrate specificity and high AA-2G yield .
Physical And Chemical Properties Analysis
“2-O-(alpha-D-Glucopyranosyl)-D-galactose” is a glucosylated derivative of L-ascorbic acid (L-AA) and is an excellent substitute for L-AA . It can not only maintain stable properties but also produce L-AA by α-glucosidase .
Wissenschaftliche Forschungsanwendungen
Skincare and Dermatology
This compound has been found to reduce free radicals that result from UV irradiation of the skin, significantly reducing cell damage and photo-aging. It promotes collagen synthesis and can function as an antioxidant, making it valuable in skincare products for its anti-aging properties .
Enzymatic Synthesis Optimization
Research has been conducted on optimizing the reaction conditions, substrate specificity, and enzymatic properties for the synthesis of glycoside compounds like 2-O-α-D-Glucopyranosyl-L-ascorbic acid (AA-2G). This compound serves as a model for studying enzymatic processes that can be applied to various fields such as pharmaceuticals and biotechnology .
Stable L-Ascorbic Acid Substitute
As a glucosylated derivative of L-ascorbic acid (L-AA), this compound is an excellent substitute for L-AA. It maintains stable properties and can produce L-AA by α-glucosidase, exerting the normal physiological functions of L-AA. This application is significant in food science and nutrition where stability and efficacy of vitamin C are crucial .
Genetic Engineering and Biocatalysis
Studies have been performed on modifying enzymes like cyclodextrin glucosyltransferase to enhance its specificity for donor substrates such as maltodextrin for the preparation of 2-O-α-D-Glucopyranosyl-L-ascorbic acid (AA-2G). This research has implications in genetic engineering and biocatalysis, where enzyme specificity is key to efficient production processes .
Wirkmechanismus
Target of Action
The primary target of 2-O-(alpha-D-Glucopyranosyl)-D-galactose, also known as (2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal, is the enzyme cyclodextrin glycosyltransferase (CGTase) . CGTase is responsible for the synthesis of 2-O-(alpha-D-Glucopyranosyl)-D-galactose .
Mode of Action
The compound interacts with CGTase through a process known as transglycosylation . In this process, the compound competes with L-ascorbic acid (L-AA) as the acceptors, which can result in low yield . Through site saturation mutagenesis, the specificity of cgtase for the donor substrate maltodextrin can be enhanced, thereby improving the yield of 2-o-(alpha-d-glucopyranosyl)-d-galactose .
Biochemical Pathways
The compound affects the biochemical pathway involving the synthesis of 2-O-(alpha-D-Glucopyranosyl)-L-ascorbic acid (AA-2G), a stable derivative of L-ascorbic acid (L-AA) . This pathway is crucial in the food and cosmetics industries .
Pharmacokinetics
Its derivative, aa-2g, is known to maintain stable properties and produce l-aa by α-glucosidase, which can exert the normal physiological functions of l-aa .
Result of Action
The action of 2-O-(alpha-D-Glucopyranosyl)-D-galactose results in the synthesis of AA-2G, a stable derivative of L-AA . AA-2G has wide applications in the fields of food and cosmetics industries .
Action Environment
The action, efficacy, and stability of 2-O-(alpha-D-Glucopyranosyl)-D-galactose can be influenced by various environmental factors. For instance, the presence of glucose and maltose produced by CGTase during AA-2G synthesis may compete with L-AA as the acceptors, resulting in low AA-2G yield . Through genetic modification of cgtase, the yield of aa-2g can be improved .
Safety and Hazards
As a derivative of L-ascorbic acid, “2-O-(alpha-D-Glucopyranosyl)-D-galactose” is generally considered safe for use in food and cosmetics industries . However, like all substances, it should be used responsibly and in accordance with safety guidelines.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOWFGHCNHPQD-IJVVWVSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



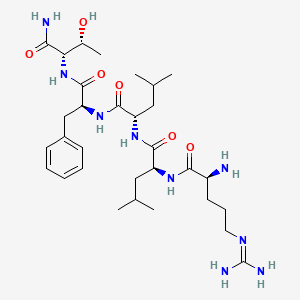
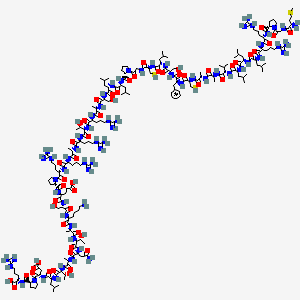

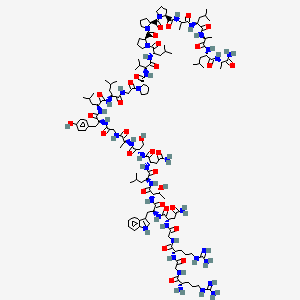
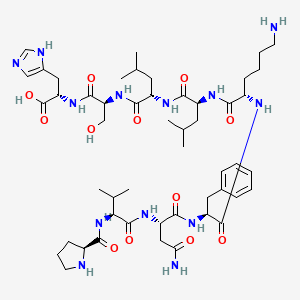

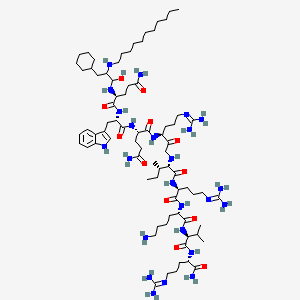

![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)
